(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Description
(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Asymmetric Syntheses
Compounds with bicyclic pyrrolidine derivatives, such as (1S, 5S)-2-Azabicyclo[3.3.0]octane, demonstrate significant potential in asymmetric syntheses. These compounds are synthesized from their carboxylic acid precursors and used as chiral auxiliaries in Michael-type reactions, indicating their importance in creating enantiomerically pure substances (Martens & Lübben, 1991).
Crystal Structure Characterization
The crystal structure characterization of compounds containing the azabicyclo[3.2.1]octane skeleton, such as "N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide," reveals detailed insights into their molecular configuration and interactions. These studies are crucial for understanding the compound's chemical behavior and potential interactions in biological systems (Wishka et al., 2006).
Reactivity and Conformational Studies
Research on bicyclic compounds like 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid derivatives showcases their conformational stability and reactivity. These attributes are essential for designing molecules with specific biological activities, highlighting the significance of such compounds in medicinal chemistry and drug development (Diez et al., 1991).
Novel Synthetic Routes and Biological Activity
Innovative synthetic routes for creating bicyclic compounds, such as pyrrolidines and azabicyclo[3.3.0] octanes, open new avenues for the development of compounds with potential biological activities. These synthetic methodologies enable the exploration of novel therapeutic agents with specific receptor affinities, demonstrating the broad applicability of these chemical structures in drug discovery (Amornraksa, Prachayasittikul, & Worachartcheewan, 2008).
Conformationally Constrained Dipeptide Isosteres
The development of conformationally constrained dipeptide isosteres based on enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid illustrates the utility of such compounds in mimicking biologically active peptides. These isosteres can serve as valuable tools in the design of peptidomimetics, potentially leading to the discovery of new drugs with improved pharmacological profiles (Guarna et al., 1999).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-17-9-14(10-18(13-17)27-2)23-21(25)24-15-6-7-16(24)12-19(11-15)28-20-5-3-4-8-22-20/h3-5,8-10,13,15-16,19H,6-7,11-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWNHRVPWOGGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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